Lucidadiol

Description

This compound has been reported in Ganoderma pfeifferi and Ganoderma lucidum with data available.

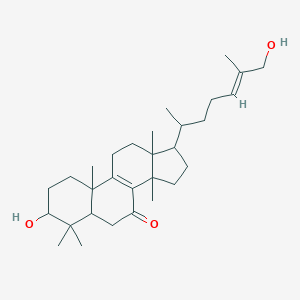

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPOACUDFJKUHJ-GPEQXWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045682 | |

| Record name | Lucidadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252351-95-4 | |

| Record name | Lucidadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252351-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucidadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCIDADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Lucidadiol: A Technical Overview of its Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lucidadiol, a bioactive triterpenoid of significant interest in the scientific community. We will delve into its chemical structure, summarize its known biological activities with quantitative data, and provide insights into the experimental protocols used for its investigation. A key signaling pathway influenced by this compound is also visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Identity and Structure

This compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities. It is primarily isolated from fungi of the Ganoderma genus, such as Ganoderma lucidum and Ganoderma pfeifferi[1][2][3][4].

The definitive chemical structure of this compound is represented by the following identifiers:

Chemical Structure Representation:

-

SMILES: C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)C[1][2]

-

InChI: InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1[1][2]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, positioning it as a molecule of interest for further pharmacological investigation. Its activities include enzyme inhibition, antiviral properties, and anti-cancer effects.

| Biological Activity | Target/Assay | Quantitative Data | Source |

| Acetylcholinesterase (AChE) Inhibition | Enzyme Assay | IC50: 31 μM | [6] |

| Butyrylcholinesterase (BChE) Inhibition | Enzyme Assay | Inhibitory activity observed at 200 μM | [7] |

| Antiviral Activity | Cell-based Assay | Active against Influenza virus type A and Herpes Simplex Virus type 1 (HSV-1) | [6][7] |

| Anti-cancer Activity | B16 Melanoma Cell Viability | Dose- and time-dependent reduction | [8] |

Mechanism of Action: Modulation of the Akt/MAPK Signaling Pathway

In malignant melanoma cells, this compound has been shown to exert its anti-cancer effects by inducing apoptosis. This is achieved through the downregulation of key signaling proteins. Specifically, this compound treatment leads to a significant reduction in the phosphorylation of Akt, ERK, and JNK, while p38 phosphorylation remains unaffected[8]. This modulation of the Akt/MAPK signaling pathway is a critical aspect of its anti-tumor activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H48O3 | CID 10789991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:252351-95-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS:252351-95-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isolation of Lucidadiol from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation, purification, and characterization of lucidadiol, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. The methodologies outlined are based on established scientific literature and are intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a well-regarded mushroom in traditional medicine, possessing a wide array of pharmacologically active compounds. Among these are triterpenoids, which are significant for their potential therapeutic properties. This compound, a lanostane-type triterpenoid, has garnered interest for its biological activities, including its influence on cellular signaling pathways implicated in various diseases. This document details the systematic approach to isolate and characterize this compound for further scientific investigation.

Physicochemical Properties and Quantitative Data

A successful isolation protocol relies on a thorough understanding of the target compound's properties and expected yields. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₃ | PubChem |

| Molar Mass | 456.711 g/mol | Wikipedia |

| CAS Number | 252351-95-4 | CAS Common Chemistry |

| Class | Triterpenoid | FooDB |

Table 2: Representative Isolation Yield of this compound (as Lucidumol A)

| Starting Material | Crude Extract Yield | Final Purified Compound Yield |

| 1.5 kg of dried Ganoderma lucidum fruiting bodies | 27.0 g (Methanol Extract) | 11.0 mg (Lucidumol A) |

Note: Lucidumol A is considered to be a closely related or identical compound to this compound based on current literature.

Detailed Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Ganoderma lucidum.

Extraction

-

Preparation of Material : Air-dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

-

Solvent Extraction :

-

Macerate 1.5 kg of the powdered mushroom with methanol (3 x 2 L) at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure (in vacuo) to obtain the crude extract.

-

Solvent Partitioning

-

Suspension : Suspend the crude methanol extract (e.g., 27.0 g) in 300 mL of distilled water.

-

Fractionation : Perform successive solvent-solvent partitioning with the following solvents, collecting each fraction:

-

n-Hexane (300 mL)

-

Ethyl acetate (EtOAc) (300 mL)

-

n-Butanol (300 mL)

-

-

Concentration : Concentrate the ethyl acetate fraction under reduced pressure. This fraction typically contains the triterpenoids of interest.

Chromatographic Purification

-

Silica Gel Column Chromatography (First Pass) :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Mobile Phase : A gradient solvent system of hexane-ethyl acetate (from 50:1 to 0:100).

-

Procedure : Load the concentrated ethyl acetate extract (e.g., 7.0 g) onto the silica gel column. Elute with the gradient mobile phase and collect the fractions.

-

-

Silica Gel Column Chromatography (Second Pass on Selected Fraction) :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Mobile Phase : A solvent system of chloroform-methanol (e.g., 39:1 to 6:4).

-

Procedure : Subject a fraction enriched with the target compound (e.g., Fraction E1, 3.0 g) to a second round of column chromatography to achieve further separation.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A suitable semi-preparative C18 column.

-

Mobile Phase : A gradient of methanol and water (e.g., from 30:70 to 100:0).

-

Procedure : Inject a sub-fraction (e.g., 174.0 mg) from the second silica gel column onto the HPLC system. Collect the peak corresponding to this compound based on retention time.

-

Post-HPLC : Concentrate the collected fraction to yield the purified this compound.

-

Purity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Perform ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS) : Determine the molecular weight and fragmentation pattern to confirm the identity of the compound.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

This compound's Effect on the Akt/MAPK Signaling Pathway

This compound has been shown to modulate the Akt/MAPK signaling pathway, which is crucial in regulating cell proliferation, apoptosis, and migration.[1][2]

Caption: Modulation of the Akt/MAPK pathway by this compound.

Conclusion

The isolation of this compound from Ganoderma lucidum is a multi-step process that requires careful extraction and chromatographic techniques. The protocols provided in this guide offer a robust framework for obtaining this promising bioactive compound. The elucidation of its effects on key signaling pathways, such as the Akt/MAPK pathway, underscores its potential for further investigation in drug development programs. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Lucidadiol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a bioactive triterpenoid isolated from fungi of the Ganoderma genus. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Chemical Identity and Physical Properties

This compound is a lanostane-type triterpenoid, a class of tetracyclic triterpenes. Its core structure is based on the lanostane skeleton.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3β,24E)-3,26-Dihydroxylanosta-8,24-dien-7-one | [1] |

| CAS Number | 252351-95-4 | [1] |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molar Mass | 456.71 g/mol | [1] |

| Melting Point | 163-165 °C | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [2][3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the complete raw data is found within the cited literature, a summary of the expected spectral features is provided below.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Description |

| ¹H-NMR | The proton NMR spectrum of this compound is expected to show characteristic signals for methyl groups on a steroidal backbone, olefinic protons, and protons on carbons bearing hydroxyl groups. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry. |

| ¹³C-NMR | The carbon-13 NMR spectrum will display 30 distinct signals corresponding to the carbon atoms in the this compound structure, including signals for carbonyl, olefinic, and hydroxyl-bearing carbons. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of this compound. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| UV-Visible Spectroscopy | The UV-Vis spectrum is used to identify the presence of chromophores, such as the enone system in the this compound structure. |

Note: For complete and detailed ¹H and ¹³C-NMR data, researchers should refer to the primary literature that first reported the isolation and characterization of this compound.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. The following sections outline the general procedures for key experiments related to this compound.

The isolation of this compound typically involves the extraction of dried and powdered fruiting bodies of Ganoderma species with organic solvents of increasing polarity. A general workflow is as follows:

Caption: General workflow for the isolation and purification of this compound.

The specific solvent systems and chromatographic conditions would be detailed in the original research articles.

The inhibitory effect of this compound on acetylcholinesterase (AChE) is commonly determined using a colorimetric method, such as the Ellman's assay.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining acetylcholinesterase inhibition.

The antiviral activity of this compound is typically assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effects (CPE) or plaque formation.[4][5]

General Protocol for Plaque Reduction Assay

-

Cell Seeding: Plate susceptible host cells in well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plates to allow for virus replication and plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a no-drug control.

The effect of this compound on the Akt/MAPK signaling pathway is investigated by measuring the phosphorylation status of key proteins in the pathway.[1][2][6]

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of signaling proteins.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

Table 3: Summary of Reported Biological Activities of this compound

| Activity | Description | IC₅₀/Effective Concentration | Source |

| Acetylcholinesterase Inhibition | Inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. | Moderate inhibition observed. | [7][8][9][10][11] |

| Antiviral | Shows activity against Influenza A virus and Herpes Simplex Virus Type 1 (HSV-1). | Specific IC₅₀ values are reported in the primary literature. | [4][5] |

| Anti-cancer | Reduces viability and induces apoptosis in malignant melanoma cells. | IC₅₀ of 48.42 µM in B16 melanoma cells at 24h. | [12] |

Research has shown that this compound exerts its anti-cancer effects in malignant melanoma cells by modulating the Akt/MAPK signaling pathway.[1][2][6] This pathway is crucial for cell survival, proliferation, and apoptosis.

Signaling Pathway Diagram

Caption: this compound's inhibitory effect on the Akt/MAPK signaling pathway.

This compound has been shown to downregulate the phosphorylation of Akt, ERK, and JNK, which are key kinases in these pathways.[3] The inhibition of these pro-survival signals is a plausible mechanism for the observed induction of apoptosis in cancer cells.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. This guide provides a foundational understanding of its properties and the experimental approaches used for its study. For in-depth research and development, it is imperative to consult the primary scientific literature cited herein for detailed experimental protocols and comprehensive data. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.

References

- 1. KOPRI Repository: Anti-cancer effects of this compound against malignant melanoma cells [repository.kopri.re.kr]

- 2. search.library.uq.edu.au [search.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral lanostanoid triterpenes from the fungus Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral lanostanoid triterpenes from the fungus Ganoderma pfeifferi (2003) | Ramzi A. Mothana | 115 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Design, synthesis and the evaluation of cholinesterase inhibition and blood-brain permeability of daidzein derivatives or analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent progress in the identification of selective butyrylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Lucidadiol: A Technical Whitepaper on its Biological Activities Beyond Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidadiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potent anti-cancer properties. However, emerging evidence suggests that the therapeutic potential of this compound extends beyond oncology. This technical guide provides an in-depth exploration of the non-cancer-related biological activities of this compound and its closely related triterpenoid analogs from Ganoderma lucidum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the fields of infectious diseases, inflammation, and neuroprotection.

Antimicrobial and Antiviral Activities

While primarily investigated for its effects on cancer cells, this compound has been noted for its broader biological functions, including antimicrobial effects.[1] Specific studies have begun to quantify its antiviral capabilities.

Quantitative Data: Antiviral Effects

| Compound | Virus | Activity | Reference |

| This compound | Influenza virus type A | Protective effect on cells | [2] |

| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Protective effect on cells | [2] |

Experimental Protocols

Antiviral Activity Assay (General Protocol based on related compound studies):

-

Cell Culture: Maintain a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assay: To determine the non-toxic concentration of this compound, perform a cell viability assay (e.g., MTT assay). Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours. The highest concentration that does not significantly affect cell viability is chosen for the antiviral assays.

-

Virus Infection: Infect the host cells with the virus at a specific multiplicity of infection (MOI).

-

Treatment: Treat the infected cells with non-toxic concentrations of this compound.

-

Assessment of Antiviral Effect: The protective effect of this compound can be assessed by various methods, such as:

-

Plaque Reduction Assay: To quantify the inhibition of virus replication.

-

MTT Assay: To measure the viability of virus-infected cells with and without this compound treatment.

-

qRT-PCR: To measure the expression of viral genes.

-

Antibacterial Activity Assay (General Protocol):

-

Bacterial Strains: Use standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) for testing.

-

Broth Microdilution Method:

-

Prepare a series of dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

-

Disk Diffusion Assay:

-

Spread a standardized bacterial suspension on an agar plate.

-

Place sterile paper discs impregnated with different concentrations of this compound on the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.

-

Anti-inflammatory Properties

While direct studies on the anti-inflammatory effects of this compound are limited, extensive research on other Ganoderma lucidum triterpenoids, such as lucidumol A and various ganoderic acids, provides insights into the potential mechanisms. These compounds have been shown to modulate key inflammatory pathways.

Quantitative Data: Anti-inflammatory Effects of Related Triterpenoids

| Compound | Experimental Model | Key Findings | Reference |

| Lucidumol A | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Suppressed the expression of COX-2 and iNOS. Reduced the production of TNF-α and IL-6. | [3][4] |

| Ganoderic Acids | LPS-stimulated RAW264.7 macrophages | Inhibited the release of pro-inflammatory cytokines (TNF-α, IL-6, PGE2). | [5] |

| Ganoderma Meroterpenoids | LPS-stimulated RAW264.7 macrophages | Inhibited nitric oxide (NO) production and iNOS expression. | [6] |

Experimental Protocols

Nitric Oxide (NO) Production Assay:

-

Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for 24 hours.

-

Measurement of NO: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

-

Cytokine Measurement: Collect the cell culture supernatant. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2):

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them with a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration in the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, incubate with a secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways

The anti-inflammatory effects of Ganoderma lucidum triterpenoids are often attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of the NF-κB Signaling Pathway.

Neuroprotective Potential

Direct evidence for the neuroprotective effects of this compound is currently lacking. However, extracts from Ganoderma lucidum, rich in triterpenoids and polysaccharides, have demonstrated neuroprotective properties in various experimental models. These studies provide a rationale for investigating this compound in the context of neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects of Ganoderma lucidum Components

| Component | Experimental Model | Key Findings | Reference |

| G. lucidum Polysaccharides | H₂O₂-induced apoptosis in cerebellar granule cells | Suppressed apoptosis, decreased caspase-3, Bax, and Bim expression, increased Bcl-2 expression. | [7][8] |

| G. lucidum Oligosaccharides | Kainic acid-induced seizures in rats | Inhibited convulsions and reduced neuronal degeneration. | [9] |

| G. lucidum Extracts | Inhibition of acetylcholinesterase and tyrosinase | Showed significant inhibition, suggesting potential in managing neurodegenerative diseases. | [10] |

Experimental Protocols

In Vitro Neuroprotection Assay (Oxidative Stress Model):

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in appropriate media.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period.

-

Induction of Neuronal Damage: Induce oxidative stress by exposing the cells to agents like hydrogen peroxide (H₂O₂) or glutamate.

-

Assessment of Neuroprotection:

-

Cell Viability Assay (MTT): Measure the viability of the neuronal cells.

-

Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels.

-

Apoptosis Assays: Use techniques like Annexin V/PI staining and analysis of caspase activity to assess apoptosis.

-

Enzyme Inhibition Assays (Acetylcholinesterase and Tyrosinase):

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (acetylcholinesterase or tyrosinase) and its specific substrate.

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress spectrophotometrically by measuring the formation of the product.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Experimental Workflow

Caption: Workflow for In Vitro Neuroprotection Assay.

Conclusion and Future Directions

The existing body of research, while heavily focused on the anti-cancer effects of this compound, provides compelling preliminary evidence for its broader therapeutic potential. The documented antiviral activity, coupled with the strong anti-inflammatory and neuroprotective effects of closely related triterpenoids from Ganoderma lucidum, underscores the need for further investigation into this compound's non-oncological applications.

Future research should prioritize:

-

Systematic screening of this compound against a wider range of bacterial and viral pathogens.

-

In-depth studies to elucidate the specific molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound.

-

Preclinical studies using in vivo models of inflammation and neurodegeneration to validate the in vitro findings.

A deeper understanding of these biological activities will be crucial in unlocking the full therapeutic potential of this compound and paving the way for the development of novel treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lucidumol A, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro [mdpi.com]

- 7. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Potential and Chemical Profile of Alternatively Cultivated Ganoderma lucidum Basidiocarps - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidadiol as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidadiol, a lanostane triterpenoid primarily isolated from fungi of the Ganoderma genus, has emerged as a molecule of interest for its potential therapeutic properties. Beyond its recognized anti-cancer activities, this compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role as an acetylcholinesterase inhibitor, detailing its inhibitory activity, the experimental protocols used for its characterization, and its known signaling pathway interactions.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions characterized by a cholinergic deficit. Natural products have historically been a rich source of enzyme inhibitors, and recent investigations have highlighted lanostane triterpenoids, including this compound, as a promising class of AChE inhibitors.[1][2]

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of this compound

This compound has been evaluated for its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another cholinesterase with a less defined but significant role in neurotransmission.

Quantitative Data on Cholinesterase Inhibition

Studies on a series of lanostane triterpenes isolated from Ganoderma lucidum have demonstrated that these compounds exhibit moderate acetylcholinesterase-inhibitory activity.[1] While the specific IC50 value for this compound was not explicitly detailed in the available literature, the IC50 values for the 18 tested lanostane triterpenoids ranged from 9.40 to 31.03 μM.[1] In a separate study on lanostanoids from Haddowia longipes, this compound was among thirteen compounds that showed inhibitory activity against AChE, with percentage inhibition ranging from 10.3% to 42.1% when tested at a concentration of 100 μM.[2]

Interestingly, this compound is one of the few lanostane triterpenes from the Ganoderma lucidum extract that also exhibits inhibitory activity against butyrylcholinesterase at concentrations up to 200 μM.[1]

| Enzyme | Inhibitor | Reported Activity | Source Organism |

| Acetylcholinesterase (AChE) | Lanostane Triterpenoids (including this compound) | IC50 range: 9.40 - 31.03 μM | Ganoderma lucidum |

| Acetylcholinesterase (AChE) | Lanostanoids (including this compound) | Inhibition range: 10.3% - 42.1% at 100 μM | Haddowia longipes |

| Butyrylcholinesterase (BuChE) | This compound | Inhibitory activity observed at concentrations up to 200 μM | Ganoderma lucidum |

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using a spectrophotometric method developed by Ellman et al. This assay is based on the reaction of the thiol product of the enzymatic hydrolysis of acetylthiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

-

This compound (test compound)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution (at various concentrations) or buffer (for control) or positive control.

-

DTNB solution.

-

AChE solution.

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (ATCI) solution to all wells.

-

Immediately measure the absorbance at a wavelength of 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition of AChE activity for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Signaling Pathways

Currently, the scientific literature has not elucidated a specific signaling pathway directly associated with the acetylcholinesterase inhibitory action of this compound. The primary focus of mechanistic studies on this compound has been on its anti-cancer effects, particularly in melanoma.

Akt/MAPK Signaling Pathway (in the context of Anti-Cancer Activity)

Research has shown that this compound can induce apoptosis and suppress migration in B16 melanoma cells by modulating the Akt/MAPK signaling pathway.[1] This involves the downregulation of phospho-Akt, phospho-ERK, and phospho-JNK, and the upregulation of phospho-p38. It is important to note that this pathway is linked to this compound's effects on cancer cells and not its cholinesterase inhibitory activity. Further research is required to determine if there are any signaling pathways involved in or affected by this compound's interaction with the cholinergic system.

Conclusion and Future Directions

This compound, a lanostane triterpenoid from Ganoderma species, presents a promising scaffold for the development of acetylcholinesterase inhibitors. The available data indicates moderate inhibitory activity against AChE and some activity against BuChE. However, to fully realize its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Definitive Quantification: Precise determination of the IC50 and Ki values of pure this compound for both AChE and BuChE from various species, including human enzymes.

-

Kinetic Studies: Elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) to understand its interaction with the enzyme's active and peripheral sites.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features required for potent and selective cholinesterase inhibition.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neurodegenerative diseases.

-

Signaling Pathway Analysis: Investigation into the potential downstream signaling effects of this compound's interaction with the cholinergic system.

A deeper understanding of these aspects will be crucial in advancing this compound from a promising natural product to a potential therapeutic agent for the management of cholinergic-deficient neurodegenerative disorders.

References

Lucidadiol: A Technical Deep Dive into its Antiviral Properties Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidadiol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma pfeifferi, has demonstrated notable antiviral activity against the influenza A virus.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-influenza properties, including its quantitative efficacy, proposed mechanisms of action, and detailed experimental protocols for its evaluation. As the threat of influenza pandemics and antiviral resistance continues to grow, natural compounds like this compound represent a promising avenue for the development of novel therapeutic agents.

Quantitative Antiviral Data

The in vitro efficacy of this compound against influenza A virus has been documented, with key quantitative data summarized below.

| Compound | Virus Strain | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | Influenza A Virus | MDCK | >0.22 mmol/L | Not Reported | Not Calculable | [1] |

Note: The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of the viral replication. The 50% cytotoxic concentration (CC50), which measures the concentration that causes a 50% reduction in cell viability, has not been reported in the reviewed literature for this compound in MDCK cells, preventing the calculation of the Selectivity Index (SI = CC50/IC50). A higher SI value generally indicates a more favorable safety profile for an antiviral compound.[2][3]

Proposed Mechanisms of Action

While direct mechanistic studies on this compound's anti-influenza activity are limited, research on related triterpenoids from Ganoderma species suggests several potential mechanisms.

Neuraminidase Inhibition

Triterpenoids isolated from Ganoderma lingzhi, a closely related species, have been shown to inhibit the neuraminidase (NA) enzyme of both H5N1 and H1N1 influenza A viruses.[4] Neuraminidase is a crucial viral surface glycoprotein that facilitates the release of newly formed virus particles from infected cells. By inhibiting NA, these compounds can prevent the spread of the virus. Given the structural similarities among Ganoderma triterpenoids, it is plausible that this compound may also exert its antiviral effect through neuraminidase inhibition.

Modulation of Host Signaling Pathways

Influenza virus infection triggers a cascade of host cellular signaling pathways that are critical for both viral replication and the host's immune response. Triterpenoids and polysaccharides from Ganoderma lucidum are known to modulate key pathways such as NF-κB and MAPK.[1]

-

NF-κB Signaling Pathway: The NF-κB pathway plays a complex role in influenza virus infection, contributing to both the antiviral immune response and the inflammatory processes that can lead to lung injury. Some studies suggest that influenza virus can exploit NF-κB signaling for its own replication.[5][6] The ability of Ganoderma compounds to modulate NF-κB suggests a potential mechanism for controlling the inflammatory aspects of influenza infection.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, is activated during influenza virus infection and is involved in regulating viral replication and the host inflammatory response.[7][8][9] Notably, a study on the anti-cancer effects of this compound demonstrated its ability to downregulate the phosphorylation of Akt, ERK, and JNK.[10] This finding suggests that this compound may interfere with the MAPK pathway, which could be a key aspect of its anti-influenza activity.

-

Interferon (IFN) Response: The type I interferon response is a critical component of the innate immune system's defense against viral infections, including influenza.[11][12] Influenza viruses have evolved mechanisms to evade this response.[11] While there is no direct evidence of this compound's effect on the interferon pathway during influenza infection, the immunomodulatory properties of Ganoderma extracts suggest that this is a potential area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of compounds like this compound against influenza virus.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control (medium without this compound) and a "blank" control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined from the dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

-

Confluent monolayers of MDCK cells in 6- or 12-well plates

-

Influenza A virus stock of known titer

-

This compound stock solution

-

Infection medium (serum-free DMEM with TPCK-trypsin)

-

Agarose overlay medium (e.g., 2X DMEM mixed with 1.2% agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with various concentrations of this compound in infection medium for 1 hour at 37°C.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units/well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with agarose overlay medium containing the respective concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no this compound). The IC50 is determined from the dose-response curve.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Purified influenza neuraminidase or intact virus

-

This compound stock solution

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., ethanol)

-

Fluorometer

Procedure:

-

In a 96-well black plate, add various concentrations of this compound.

-

Add a standardized amount of influenza neuraminidase or virus to each well.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Add the MUNANA substrate to initiate the enzymatic reaction and incubate for another defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Calculate the percentage of NA inhibition for each concentration of this compound compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Assessment

Caption: Workflow for evaluating the in vitro antiviral activity and cytotoxicity of this compound.

Potential Signaling Pathways Modulated by this compound in Influenza Infection

Caption: Postulated modulation of host signaling pathways by this compound during influenza A virus infection.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma pfeifferi, demonstrates promising in vitro activity against influenza A virus. While its exact mechanism of action is still under investigation, evidence from related compounds suggests that it may act as a neuraminidase inhibitor and a modulator of host signaling pathways, particularly the MAPK pathway.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Determination of CC50 and Selectivity Index: Establishing the cytotoxicity profile of this compound in relevant cell lines is crucial for assessing its therapeutic window.

-

Mechanism of Action Studies: Detailed studies are needed to confirm its effect on neuraminidase and hemagglutinin activity and to investigate its specific impact on the NF-κB, MAPK, and interferon signaling pathways during influenza virus infection.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its antiviral activity could guide the synthesis of more potent and selective derivatives.

The exploration of natural compounds like this compound offers a valuable strategy in the ongoing search for new and effective anti-influenza therapies. Continued research in this area may lead to the development of novel drugs to combat seasonal and pandemic influenza.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay Harmonization and Use of Biological Standards To Improve the Reproducibility of the Hemagglutination Inhibition Assay: a FLUCOP Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Type I IFNs in Influenza: Antiviral Superheroes or Immunopathogenic Villains? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction and evasion of type I interferon responses by influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction and Evasion of Type-I Interferon Responses during Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidadiol's Impact on the Akt/MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of lucidadiol, a triterpenoid isolated from Ganoderma lucidum, on the Akt/MAPK signaling pathway. The information presented is based on preclinical research and is intended to inform further investigation into the potential of this compound as a therapeutic agent.

Executive Summary

This compound has demonstrated significant anti-cancer effects, particularly in malignant melanoma models. Its mechanism of action involves the modulation of the Akt/MAPK signaling cascade, a critical pathway in cell proliferation, survival, and migration. Research indicates that this compound induces apoptosis and inhibits cell mobility in cancer cells by downregulating the phosphorylation of key proteins in the Akt and MAPK pathways, while simultaneously upregulating the pro-apoptotic p38 MAPK. This guide will detail the quantitative effects of this compound, the experimental methodologies used to determine these effects, and visual representations of the signaling pathways and experimental workflows.

Quantitative Effects of this compound on B16 Melanoma Cells

The following tables summarize the quantitative data from studies investigating the effects of this compound on B16 melanoma cells.

Table 1: Cytotoxicity of this compound on B16 Melanoma Cells

| Parameter | Value | Experimental Conditions |

| IC50 | 48.42 µM | 24-hour treatment |

Data extracted from a study by Shin et al. (2021)[1][2].

Table 2: Effect of this compound on Akt/MAPK Signaling Pathway Protein Phosphorylation

| Protein | Change in Phosphorylation | Treatment Conditions |

| Akt | Markedly Decreased | 15 µM this compound for 48 hours |

| ERK | Markedly Decreased | 15 µM this compound for 48 hours |

| JNK | Markedly Decreased | 15 µM this compound for 48 hours |

| p38 | Significantly Increased | 15 µM this compound for 48 hours |

Data extracted from a study by Shin et al. (2021)[3][4].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects on the Akt/MAPK pathway.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: B16 melanoma cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound (0-50 µM) for 24 and 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: B16 melanoma cells were treated with this compound (15 µM) for 48 hours. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing (Migration) Assay

-

Cell Seeding: B16 melanoma cells were seeded in 6-well plates and grown to confluence.

-

Scratch Wound: A sterile 200 µL pipette tip was used to create a scratch wound in the cell monolayer.

-

Treatment: The cells were washed with PBS to remove detached cells and then treated with this compound (15 µM) in a serum-free medium.

-

Image Acquisition: Images of the wound were captured at 0 and 24 hours using a microscope.

-

Analysis: The wound closure was quantified by measuring the area of the wound at different time points.

Colony Formation Assay

-

Cell Seeding: B16 melanoma cells were seeded in 6-well plates at a low density (500 cells/well).

-

Treatment: Cells were treated with this compound (15 µM) for 24 hours.

-

Incubation: The medium was then replaced with a fresh medium without this compound, and the cells were incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies were fixed with methanol and stained with 0.5% crystal violet. Colonies containing more than 50 cells were counted.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: B16 melanoma cells were treated with this compound (15 µM) for 24 hours. Cells were then harvested by trypsinization.

-

Fixation: The cells were washed with PBS and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental processes discussed in this guide.

Caption: this compound's modulation of the Akt/MAPK signaling pathway.

Caption: A typical workflow for Western blot analysis.

Caption: The experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The available data strongly suggest that this compound exerts its anti-cancer effects in malignant melanoma by modulating the Akt/MAPK signaling pathway. Specifically, it inhibits the pro-survival and pro-proliferative signals mediated by Akt, ERK, and JNK, while promoting apoptosis through the activation of p38. These findings position this compound as a promising candidate for further preclinical and clinical investigation as a potential therapeutic agent for melanoma.

Future research should focus on:

-

Elucidating the upstream targets of this compound that initiate the observed changes in the Akt/MAPK pathway.

-

Investigating the efficacy of this compound in in vivo animal models of melanoma.

-

Exploring the potential for combination therapies with existing melanoma treatments to enhance efficacy and overcome resistance.

-

Assessing the safety and pharmacokinetic profile of this compound.

This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Akt/MAPK pathway, offering a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel cancer therapies.

References

Lucidadiol and its Analogs: A Technical Guide to Natural Sources, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidadiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural product with noteworthy anti-cancer properties. This technical guide provides a comprehensive overview of this compound, including its natural sources, known biological activities, and detailed experimental protocols for its isolation and evaluation. While specific synthetic analogs of this compound are not yet documented in scientific literature, this guide also explores the broader context of lanostane-type triterpenoid analogs from Ganoderma species to inform potential future derivatization and structure-activity relationship studies. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Natural Sources of this compound

The primary and thus far only reported natural source of this compound is the fruiting body of the fungus Ganoderma lucidum, a well-known species in traditional medicine.[1][2][3][4] This mushroom is a rich source of various bioactive secondary metabolites, including a diverse array of triterpenoids.[2]

Analogs of this compound

As of the latest available scientific literature, there are no specific reports on the synthesis or biological evaluation of this compound analogs. However, the broader class of lanostane-type triterpenoids from Ganoderma species has been the subject of synthetic modification to explore structure-activity relationships (SAR). These studies provide a valuable framework for the potential future development of this compound derivatives with enhanced potency or improved pharmacokinetic properties.

For instance, studies on other Ganoderma triterpenoids have revealed that modifications to the side chain and the degree of oxidation on the lanostane skeleton can significantly impact cytotoxic activity.[2] The synthesis of derivatives of related compounds, such as β-caryophyllene, has shown that the addition of certain functional groups can enhance anti-cancer efficacy.[5] These approaches could be hypothetically applied to this compound to generate novel analogs for screening.

Biological Activity of this compound and Related Compounds

This compound has demonstrated significant anti-cancer activity, particularly against malignant melanoma.[3][4] Its primary mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[3][4]

Cytotoxicity

This compound exhibits dose- and time-dependent cytotoxicity against B16 melanoma cells.[3] A closely related lanostane-type triterpenoid, Lucidumol A, has also shown cytotoxic effects against HCT116 colorectal cancer cells.[1][6] The cytotoxic activities of various lanostane-type triterpenoids from Ganoderma lucidum against different cancer cell lines are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | B16 Melanoma | 48.42 | 24 | [3] |

| Lucidumol A | HCT116 | ~12.5 (inhibition starts) | Not specified | [1][6] |

| Ganoderol A | MDA-MB-231 | > 100 | Not specified | [2] |

| Ganoderol A | HepG2 | > 100 | Not specified | [2] |

| Ganoderol B | MDA-MB-231 | 28.3 | Not specified | [2] |

| Ganoderol B | HepG2 | 35.4 | Not specified | [2] |

| ... (30+ other lanostane triterpenoids) | MDA-MB-231 | Various | Not specified | [2] |

| ... (30+ other lanostane triterpenoids) | HepG2 | Various | Not specified | [2] |

Signaling Pathway Modulation

This compound has been shown to exert its anti-cancer effects by modulating the Akt/MAPK signaling pathway.[3][4][7] Specifically, treatment of B16 melanoma cells with this compound leads to a significant downregulation of phosphorylated Akt (p-Akt), ERK (p-ERK), and JNK (p-JNK).[3][7]

Caption: this compound inhibits the phosphorylation of Akt, ERK, and JNK.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activity.

Isolation and Purification of this compound from Ganoderma lucidum

The following protocol is a composite method based on the successful isolation of numerous lanostane-type triterpenoids from G. lucidum.[2]

-

Extraction:

-

Air-dried and powdered fruiting bodies of G. lucidum are extracted exhaustively with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Fractionation of the Ethyl Acetate Extract:

-

The ethyl acetate fraction, which is rich in triterpenoids, is subjected to column chromatography on silica gel.

-

A gradient elution system of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification of this compound:

-

Fractions containing compounds with similar TLC profiles to known lanostane triterpenoids are pooled and further purified.

-

Repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) are employed for the final purification of this compound.

-

The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound against cancer cell lines.[3]

-

Cell Seeding:

-

Cancer cells (e.g., B16 melanoma) are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1%.

-

The plate is incubated for the desired time period (e.g., 24 or 48 hours).

-

-

MTT Incubation:

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated for 10 minutes to ensure complete dissolution.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis for Akt/MAPK Pathway Modulation

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation status of key proteins in the Akt/MAPK pathway in melanoma cells.[3]

-

Cell Lysis and Protein Quantification:

-

B16 melanoma cells are treated with this compound (e.g., 15 µM) for a specified time (e.g., 48 hours).

-

Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

The protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are recommended:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

β-actin (as a loading control)

-

-

The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the isolation and biological evaluation of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound, a lanostane-type triterpenoid from Ganoderma lucidum, demonstrates promising anti-cancer potential, particularly through the induction of apoptosis and inhibition of the Akt/MAPK signaling pathway. This guide provides a foundational resource for researchers, offering insights into its natural sources, biological activities, and detailed experimental protocols. While the exploration of this compound analogs remains a nascent field, the established methodologies for the synthesis and evaluation of related triterpenoids offer a clear path forward for future drug discovery and development efforts centered on this intriguing natural product.

References

- 1. Lucidumol A, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

In Silico Modeling of Lucidadiol-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidadiol, a triterpenoid isolated from Ganoderma lucidum, has demonstrated potential anti-cancer effects by modulating the Akt/MAPK signaling pathway. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the rational design of more potent therapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions between this compound and key proteins in the Akt/MAPK pathway, namely Akt, ERK, JNK, and p38. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, presents illustrative quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

This compound is a lanostane-type triterpenoid that has been shown to induce apoptosis and suppress migration in cancer cells.[1][2] Experimental evidence suggests that these effects are mediated through the regulation of the Akt/MAPK signaling pathway.[1][3][4] Specifically, this compound has been observed to decrease the phosphorylation of Akt, ERK, and JNK, while increasing the phosphorylation of p38.[1][3][4] These findings strongly suggest that proteins within this pathway are direct or indirect targets of this compound.

In silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[5][6] By employing techniques such as molecular docking and molecular dynamics simulations, researchers can predict the binding modes, affinities, and stability of this compound within the active sites of its target proteins.[5][7] This guide provides a detailed framework for conducting such in silico studies.

Putative Protein Targets in the Akt/MAPK Signaling Pathway

The primary focus of this guide is on the key kinase proteins within the Akt/MAPK signaling pathway that are reportedly modulated by this compound.

-

Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival and proliferation.[8][9]

-

ERK (Extracellular signal-regulated kinase): A key component of the MAPK pathway that regulates cell growth, differentiation, and survival.

-

JNK (c-Jun N-terminal kinase): A MAPK family member involved in stress responses, apoptosis, and inflammation.

-

p38 MAP Kinase: Another MAPK family member activated by stress stimuli, which can lead to apoptosis or cell-cycle arrest.

In Silico Experimental Workflow

The following workflow outlines the key steps for investigating this compound-protein interactions using in silico methods.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins (Akt, ERK, JNK, p38) from the Protein Data Bank (PDB). Prioritize structures co-crystallized with inhibitors to identify the binding site.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

Define the binding site (grid box) based on the location of the co-crystallized inhibitor or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina or Glide.

-

Perform the docking of this compound into the defined binding site of each target protein.

-

Generate a set of possible binding poses and rank them based on their docking scores (binding energies).

-

-

Pose Analysis and Validation:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Validate the docking protocol by re-docking the co-crystallized ligand into its receptor and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of < 2.0 Å is generally considered a successful validation.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Methodology:

-

System Preparation:

-

Select the most promising binding pose of the this compound-protein complex from the molecular docking results.

-

Place the complex in a periodic boundary box and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Generate the topology and parameter files for the protein and ligand using a suitable force field (e.g., AMBER, CHARMM).